![molecular formula C16H19ClN2O B5798109 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, also known as CFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonin and dopamine systems. This compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II. In addition, this compound has been found to modulate the expression of various cytokines and chemokines involved in the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anxiolytic and antidepressant effects, inhibition of cancer cell growth, and modulation of the immune response. In animal models, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. This compound has also been found to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to modulate the expression of various cytokines and chemokines involved in the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has several advantages as a research tool, including its ability to modulate various neurotransmitter systems, its potential use in cancer therapy, and its ability to modulate the immune response. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret its effects.
Orientations Futures
There are several future directions for research on 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in various fields, and development of more effective synthesis methods. In neuroscience, this compound could be further investigated for its potential use in the treatment of anxiety and depression. In oncology, this compound could be explored as a potential candidate for cancer therapy, either alone or in combination with other drugs. In immunology, this compound could be further investigated for its potential use in the treatment of autoimmune diseases. Finally, more efficient synthesis methods could be developed to improve the yield and purity of this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine involves the reaction of 2-chlorobenzaldehyde with 5-(2-furyl)-2-methyl-2,4-pentadiene-1-ol in the presence of piperazine and acetic acid. The reaction is carried out under reflux conditions for several hours, resulting in the formation of this compound as a white solid. The purity of this compound can be improved through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine has been investigated for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit anxiolytic and antidepressant effects in animal models. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In immunology, this compound has been found to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
1-[[5-(2-chlorophenyl)furan-2-yl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-18-8-10-19(11-9-18)12-13-6-7-16(20-13)14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLJZZJZACXLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

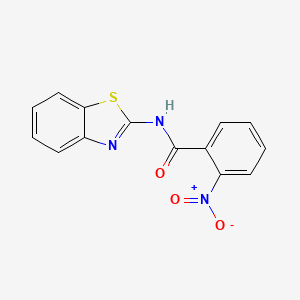
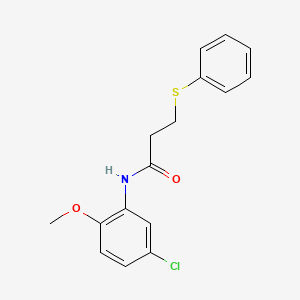
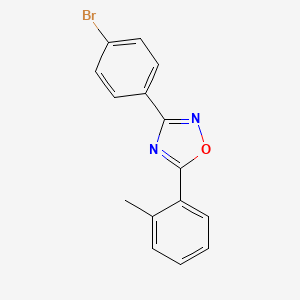
![N-[2-(4-morpholinyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5798036.png)
![1-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5798041.png)

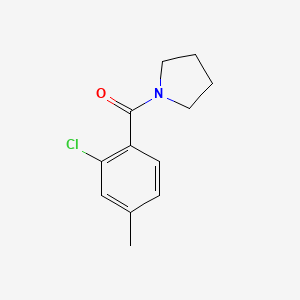
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
![N-(2,3-dimethylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5798079.png)
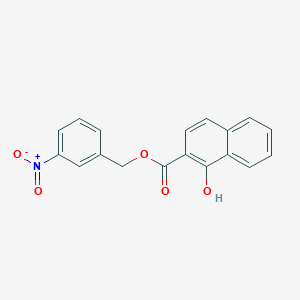
![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
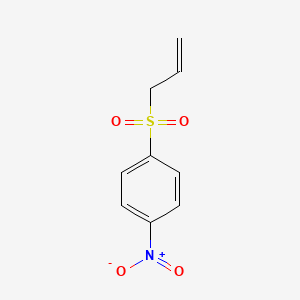
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![3-[2-(2-isopropyl-5-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798123.png)